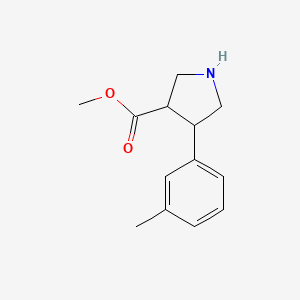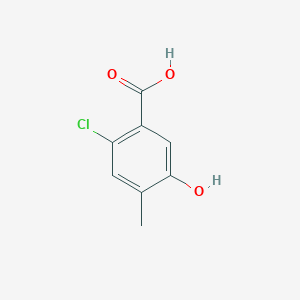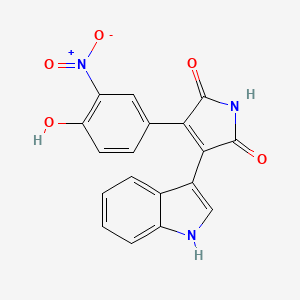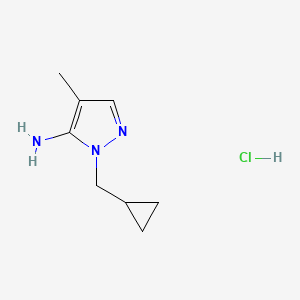
1-(2-Chloro-4-pyrimidinyl)-4-piperidinecarboxamide
Vue d'ensemble
Description
Applications De Recherche Scientifique
Anti-angiogenic and DNA Cleavage Activities
Novel derivatives of 1-(2-Chloro-4-pyrimidinyl)-4-piperidinecarboxamide have been synthesized and evaluated for their ability to inhibit in vivo angiogenesis using chick chorioallantoic membrane (CAM) model. These derivatives also exhibited DNA cleavage activities, suggesting their potential as anticancer agents through both anti-angiogenic and cytotoxic effects (Vinaya et al., 2017).
Capillary Electrophoresis in Pharmaceutical Analysis
Nonaqueous capillary electrophoresis has been employed for the separation of imatinib mesylate and related substances, including a derivative of 1-(2-Chloro-4-pyrimidinyl)-4-piperidinecarboxamide. This method offers a promising approach for quality control of pharmaceuticals (Lei et al., 2012).
Potential Antianxiety, Antidepressant, and Antipsychotic Agents
The preparation of derivatives of 1-(2-pyrimidinyl)piperazine, structurally related to 1-(2-Chloro-4-pyrimidinyl)-4-piperidinecarboxamide, has been explored for potential antianxiety, antidepressant, and antipsychotic applications, highlighting the chemical's versatility in drug development (I. Becker, 2008).
Synthesis of Novel Anti-inflammatory and Analgesic Agents
Research into the synthesis of novel benzodifuranyl; 1,3,5-triazines; 1,3,5-oxadiazepines; and thiazolopyrimidines derived from visnaginone and khellinone, based on the core structure of 1-(2-Chloro-4-pyrimidinyl)-4-piperidinecarboxamide, has shown significant anti-inflammatory and analgesic activities. These compounds have demonstrated high inhibitory activity on COX-2 selectivity, analgesic, and anti-inflammatory effects, comparing favorably to sodium diclofenac as a standard drug (A. Abu‐Hashem et al., 2020).
Novel Strategies for Synthesis of Biologically Active Compounds
Innovative synthetic approaches have been developed for a variety of biologically active thienopyrimidine derivatives by reacting enaminonitrile with different reagents. These compounds have been studied for their potential antimicrobial activities, showcasing the broad applicability of 1-(2-Chloro-4-pyrimidinyl)-4-piperidinecarboxamide derivatives in generating new therapeutic agents (M. E. Azab, 2008).
Analgesic and Antiparkinsonian Activities
Substituted pyridine derivatives prepared from 2-chloro-6-ethoxy-4-acetylpyridine, related to 1-(2-Chloro-4-pyrimidinyl)-4-piperidinecarboxamide, have been evaluated for their analgesic and antiparkinsonian activities. These studies have indicated the potential of these compounds to serve as treatments comparable to Valdecoxib® and Benzatropine® (A. Amr et al., 2008).
Propriétés
IUPAC Name |
1-(2-chloropyrimidin-4-yl)piperidine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN4O/c11-10-13-4-1-8(14-10)15-5-2-7(3-6-15)9(12)16/h1,4,7H,2-3,5-6H2,(H2,12,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFIIMKQJXHRVNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C2=NC(=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chloro-4-pyrimidinyl)-4-piperidinecarboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-(chloromethyl)-5-[(3-methoxybenzyl)oxy]-4H-pyran-4-one](/img/structure/B1487549.png)
![2-Chloro-N-(4-[2-(methylamino)-2-oxoethyl]-1,3-thiazol-2-YL)acetamide](/img/structure/B1487550.png)








